molecular formula C11H11FN4 B5511683 N~4~-benzyl-6-fluoropyrimidine-2,4-diamine

N~4~-benzyl-6-fluoropyrimidine-2,4-diamine

Cat. No.: B5511683
M. Wt: 218.23 g/mol
InChI Key: ATIHFEARYJMWDF-UHFFFAOYSA-N
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Description

N~4~-benzyl-6-fluoropyrimidine-2,4-diamine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological and pharmacological activities, including anticonvulsant, antibacterial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-6-fluoropyrimidine-2,4-diamine typically involves the substitution of chlorine atoms in 2-chloropyrimidine derivatives with fluorine atoms using cesium fluoride in aprotic dipolar solvents . The reaction conditions include:

    Solvents: N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)

    Temperature: Moderate to high temperatures to facilitate the substitution reaction

    Reagents: Cesium fluoride as the fluorinating agent

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-benzyl-6-fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: Replacement of the fluorine atom with other nucleophiles

    Oxidation and Reduction: Modifications of the benzyl group or the pyrimidine ring

    Substitution Reactions: Introduction of different functional groups at various positions on the pyrimidine ring

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities .

Scientific Research Applications

N~4~-benzyl-6-fluoropyrimidine-2,4-diamine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N4-benzyl-6-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s high electronegativity and the benzyl group’s hydrophobicity contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer agent

    2-Fluoropyrimidine: A precursor for various fluorinated pyrimidine derivatives

    N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: A potent JAK3 inhibitor

Uniqueness

N~4~-benzyl-6-fluoropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyl and fluorine groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-N-benzyl-6-fluoropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-9-6-10(16-11(13)15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHFEARYJMWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=N2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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